molecular formula C10H9N3O B3352793 3,4-二氢吡嗪并[1,2-a]苯并咪唑-1(2H)-酮 CAS No. 51052-05-2

3,4-二氢吡嗪并[1,2-a]苯并咪唑-1(2H)-酮

货号 B3352793
CAS 编号: 51052-05-2
分子量: 187.2 g/mol
InChI 键: XYSOTIPEODPZTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

科学研究应用

抗癌活性

3,4-二氢吡嗪并[1,2-a]苯并咪唑-1(2H)-酮及其衍生物在癌症研究中显示出显着的希望。研究合成了该化合物的各种衍生物,重点关注其潜在的抗癌活性。例如,Demirayak、Mohsen 和 Karaburun (2002) 合成了 1-亚甲基-2,3-二芳基-1,2-二氢吡嗪并[1,2-a]苯并咪唑衍生物,其表现出显着的抗癌活性,特别是对白血病细胞系,尽管它们没有表现出抗 HIV 活性 (Demirayak, Mohsen, & Karaburun, 2002)。同样,Demirayak 和 Yurttaş (2014) 探索了合成一些新的吡嗪并[1,2-a]苯并咪唑衍生物,其中选定的化合物与美法仑和顺铂等标准药物相比表现出显着的抗癌活性 (Demirayak & Yurttaş, 2014)

COX-2 抑制和抗癌特性

Movahed 等人进行的一项研究。(2019) 设计并合成了一类新的吡嗪并[1,2-a]苯并咪唑衍生物,目的是评估它们的 COX-2 抑制、抗癌和抗血小板聚集活性。结果表明,一些化合物不仅是有效的 COX-2 抑制剂,而且还对 MCF-7 细胞表现出细胞毒性,表明它们在癌症治疗中的潜力 (Movahed 等,2019)

新型合成技术

在化学合成领域,该化合物也一直是人们关注的主题。Alen 等人。(2008) 展示了一种使用微波辅助的 Buchwald-Hartwig 型反应从 3,5-二氯吡嗪酮开始,合成取代吡嗪并[[1,2-a]苯并咪唑-1(2H)酮的便捷方法。该方法代表了有效合成此类复杂结构的进步 (Alen 等,2008)

新型化合物的合成

在合成新型化合物中,3,4-二氢吡嗪并[1,2-a]苯并咪唑-1(2H)-酮的多功能性已在各种研究中得到探索。Ghandi、Zarezadeh 和 Taheri (2010) 合成了一系列新型的 3-氧代-1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑-1-羧酰胺,证明了该化合物在创建新的化学实体方面的潜力 (Ghandi, Zarezadeh, & Taheri, 2010)

应用于合成多种衍生物

该化合物在合成一系列衍生物中的应用也得到了重点介绍。Sparatore 等人。(1997) 制备了一组苯并咪唑和苯并三唑衍生物,表现出各种生物活性,如气管松弛剂活性、利尿剂和利尿剂活性,展示了该化合物可以实现的化学多样性 (Sparatore, Novelli, & Sparatore, 1997)

作用机制

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

未来方向

The benzimidazole nucleus has been extensively utilized as a drug scaffold in medicinal chemistry . It has a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions of research could involve exploring these activities further and developing new drugs based on the benzimidazole nucleus.

属性

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-9-12-7-3-1-2-4-8(7)13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOTIPEODPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648213
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

CAS RN

51052-05-2
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was purged with nitrogen and charged with 152a (1.41 g, 6.84 mmol) and DMF (10 mL), and the reaction mixture was cooled to 0° C. A solution of thionyl chloride (896 mg, 7.53 mmol) in DMF (5 mL) was added dropwise. The reaction was heated at 150° C. for 2 h. After this time, the solvent was removed under reduced pressure. The resulting residue was partitioned between water (20 mL) and methylene chloride (20 mL). The layers were separated, and the aqueous phase was extracted with methylene chloride (2×20 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford a 52% yield (672 mg) of 152b as a brown solid: mp>250° C.; 1H NMR (500 MHz, DMSO-d6) d 8.53 (s, 1H), 7.76 (d, 1H, J=9.0 Hz), 7.66 (d, 1H, J=9.0 Hz), 7.40 (t, 1H, J=9.0 Hz), 7.31 (t, 1H, J=9.0 Hz), 4.41 (t, 2H, J=6.0 Hz), 3.71 (m, 2H); MS (APCI+) m/z 188.4 (M+H).
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 2
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 3
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 4
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 5
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 6
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。